molecular formula C8H5ClN2O B1459945 2-Chloroquinazolin-4(3H)-one CAS No. 607-69-2

2-Chloroquinazolin-4(3H)-one

Cat. No. B1459945
CAS RN: 607-69-2
M. Wt: 180.59 g/mol
InChI Key: CNGRGEDXKHIFIL-UHFFFAOYSA-N
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Description

“2-Chloroquinazolin-4(3H)-one” is a chemical compound that has been used in the synthesis of various derivatives . It is a key intermediate in the production of a number of novel 4-aminoquinazoline derivatives . These derivatives have been characterized by potential antitumor activity against the MKN45 cell line .


Synthesis Analysis

The synthesis of 2-Chloroquinazolin-4(3H)-one involves a four-step process . The process begins with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate . This is followed by a nucleophilic substitution reaction between the chlorinated compound and substituted anilines . The intermediates are then hydrolyzed with ammonia, and the final compounds are synthesized by amidation of 2-chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinazolin-4(3H)-one and its derivatives has been characterized by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloroquinazolin-4(3H)-one are complex and involve multiple steps . For example, the synthesis of its derivatives involves a series of reactions including chlorination, nucleophilic substitution, hydrolysis, and amidation .

Scientific Research Applications

Antifungal Properties

2-Chloroquinazolin-4(3H)-one derivatives have been synthesized and characterized for their potential antifungal properties. These compounds can be designed to target specific fungal pathogens, offering a new avenue for antifungal drug development .

Antitumor Activity

Quinazoline derivatives, including those with a 2-chloroquinazolin-4(3H)-one structure, have been evaluated for their antitumor activity. They are being explored as potential treatments for various types of cancer due to their ability to inhibit tumor cell growth .

Tubulin Inhibition

Compounds like 2-Chloroquinazolin-4(3H)-one have been used in tubulin inhibition assays to study their effects on tubulin polymerization. This is crucial for understanding how these compounds can disrupt the mitotic process in cancer cells .

Organic Synthesis

This compound plays a significant role in organic synthesis, serving as a building block for creating a wide range of chemical structures that are useful in medicinal chemistry and drug development.

Medicinal Chemistry

In medicinal chemistry, 2-Chloroquinazolin-4(3H)-one is used to develop new pharmaceuticals with potential therapeutic applications. Its structure is key in the synthesis of novel drugs.

Chemical Reactions Study

The reactions of alkylation, oxidation, and hydrolysis involving quinazoline derivatives are studied using 2-Chloroquinazolin-4(3H)-one. These studies help in understanding the chemical behavior and transformation of these compounds .

Future Directions

The future directions for research on 2-Chloroquinazolin-4(3H)-one could involve the synthesis and testing of more derivatives, particularly given their potential antitumor activity . Further studies could also explore the exact mechanism of action of these compounds.

properties

IUPAC Name

2-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGRGEDXKHIFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399174
Record name 2-Chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinazolin-4(3H)-one

CAS RN

607-69-2
Record name 2-Chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3 g (11 mmol) of the dichloroquinazoline (1A) in 50 mL THF was stirred with 30 mL of 40% aqueous KOH and 3 mL of 40% aqueous tetrabutylammonium hydroxide for 3 days. The layers were allowed to separate and the upper layer was concentrated to give a white solid. This was treated with dilute acetic acid and the solid was collected and washed with water, then dried at 65° C. in vacuo to afford 2.4 g (86%) of the 2-chloroquinazolin-4-one (1). Mp 251–251.7° C.; MS (ES+) m/z 255 (M+H)+. Anal. (C11H11ClN2O3) Calcd.: C, 51.88; H, 4.35; N, 11.00. Found: C, 51.94; H, 4.34; N, 10.95.
Quantity
3 g
Type
reactant
Reaction Step One
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30 mL
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reactant
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3 mL
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reactant
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50 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 3-hydroxybenzaldehyde (2.00 g, 16.38 mmol), 2-chloropyrimidine (1.88 g, 16.38 mmol) and iPr2NEt (5.71 mL, 32.75 mmol), under N2 atmosphere was heated at 105° C. for 24 h. The reaction mixture was allowed to cool to room temperature. The crude was subjected to column chromatography (silica gel, 20% EtOAc in hexanes) to furnish 1.62 g of the desired aryl ether (1) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
5.71 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 2-chloroquinazolin-4(3H)-one in organic synthesis?

A1: 2-Chloroquinazolin-4(3H)-one serves as a versatile building block for synthesizing diverse guanidine derivatives. [] Depending on the reaction conditions and the amine reagent used, it can be selectively transformed into either twisted-cyclic guanidines or ring-fused N-acylguanidines. [] This tunability makes it valuable for accessing structurally diverse compounds with potential applications in medicinal chemistry and material science.

Q2: What is the structural significance of the chlorine atom in 2-chloroquinazolin-4(3H)-one?

A2: The chlorine atom at the 2-position of 2-chloroquinazolin-4(3H)-one plays a crucial role in its reactivity. [] It acts as a leaving group, facilitating the attack of nucleophiles, such as amines, leading to the ring-opening and subsequent rearrangements that generate the diverse guanidine products. [] This reactivity makes it a key intermediate in various chemical transformations.

Q3: What are the structural features of 2-chloroquinazolin-4(3H)-one?

A3: 2-Chloroquinazolin-4(3H)-one (C8H5ClN2O) possesses a planar quinazoline ring system. [] The crystal structure reveals the presence of classical N—H⋯O and weak non-classical C—H⋯N hydrogen bonds between molecules. [] This planarity and the observed hydrogen bonding patterns can influence its packing arrangement and interactions with other molecules.

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